Pyridine, 3-(1-aziridinylcarbonyl)-
Description
Contextualization within Modern Organic Chemistry and Aziridine (B145994) Reactivity
In the landscape of modern organic chemistry, the synthesis and application of nitrogen-containing heterocycles are of paramount importance. nih.gov Pyridine (B92270), an aromatic heterocycle structurally related to benzene with one nitrogen atom replacing a methine group, is a cornerstone of this field. wikipedia.org Its derivatives are integral to numerous commercial products, including vitamins and pharmaceuticals. nih.gov The nitrogen atom in the pyridine ring imparts a weakly basic character and influences the electronic properties of the entire molecule, making it susceptible to nucleophilic substitution, particularly at the 2 and 4 positions. nih.govpharmaguideline.com
Aziridines, the nitrogen analogues of epoxides, are three-membered heterocyclic compounds characterized by significant ring strain. researchgate.net This inherent strain makes them highly reactive and valuable as synthetic building blocks. nih.gov A primary mode of reactivity for aziridines is the ring-opening reaction with a wide range of nucleophiles, which proceeds with high regio- and stereoselectivity, providing access to complex, functionalized amines. nih.govmdpi.com
The reactivity of the aziridine ring in Pyridine, 3-(1-aziridinylcarbonyl)- is significantly influenced by the attached 3-pyridinecarbonyl group. Electron-withdrawing substituents on the aziridine nitrogen atom, such as a carbonyl group, activate the ring, making it more susceptible to nucleophilic attack. mdpi.com This activation is a key feature that synthetic chemists can exploit. The reaction of C-nucleophiles, for instance, with aziridine-2-carboxylic acid derivatives can occur either at the carbonyl carbon or through the opening of the aziridine ring. nih.gov
Overview of Research Trajectories and Academic Significance of Pyridine, 3-(1-aziridinylcarbonyl)-
The academic significance of Pyridine, 3-(1-aziridinylcarbonyl)- stems from its potential as a versatile building block in the synthesis of more complex and potentially biologically active molecules. Research involving this compound is likely to follow several key trajectories.
One major area of investigation is its use in the development of novel pharmaceutical agents. The pyridine core is a well-established pharmacophore found in numerous drugs. nih.gov Pyridine carboxylic acid isomers, such as nicotinic acid (3-pyridinecarboxylic acid), have been the foundation for a multitude of therapeutic agents. nih.govdovepress.com By using Pyridine, 3-(1-aziridinylcarbonyl)- as a starting material, researchers can introduce a variety of functional groups through the ring-opening of the aziridine moiety, leading to a diverse library of new pyridine-based compounds for biological screening.
Another significant research direction is the exploration of its synthetic utility. The activated aziridine ring can react with a wide array of nucleophiles, including those containing oxygen, nitrogen, sulfur, and carbon. This allows for the stereocontrolled introduction of various functionalities vicinal to the nitrogen atom. researchgate.net This capability is highly valuable for the construction of densely functionalized and stereochemically complex target molecules. nih.gov
Furthermore, the compound serves as a platform for methodological studies in organic synthesis. The development of new catalytic systems for the enantioselective ring-opening of such N-acyl aziridines is an active area of research. Achieving high levels of stereocontrol in these reactions is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The presence of the pyridine ring can also be exploited for its coordinating properties in metal-catalyzed transformations. youtube.com
The table below summarizes the key structural features of Pyridine, 3-(1-aziridinylcarbonyl)- and their implications for its reactivity and research applications.
| Structural Feature | Chemical Property | Implication in Research |
| Pyridine Ring | Aromatic, weakly basic, electron-deficient at C2/C4. wikipedia.orgpharmaguideline.com | Serves as a key pharmacophore; influences solubility and biological interactions. nih.gov |
| Aziridine Ring | Strained three-membered ring. researchgate.net | Highly reactive towards nucleophilic ring-opening, enabling functionalization. nih.govmdpi.com |
| Carbonyl Linker | Electron-withdrawing group. | Activates the aziridine ring for nucleophilic attack. mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
aziridin-1-yl(pyridin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8(10-4-5-10)7-2-1-3-9-6-7/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQIQYJYXCZCMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80156817 | |
| Record name | Pyridine, 3-(1-aziridinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13096-22-5 | |
| Record name | Pyridine, 3-(1-aziridinylcarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 3-(1-aziridinylcarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80156817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Development for Pyridine, 3 1 Aziridinylcarbonyl
Historical and Contemporary Synthetic Pathways to the Core Scaffold
The foundational structure of pyridine (B92270), 3-(1-aziridinylcarbonyl)- is the pyridine ring. Historically, the Hantzsch pyridine synthesis, first reported in 1881, represents a classical approach to constructing the dihydropyridine (B1217469) core, which can then be oxidized to the corresponding pyridine. This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. researchgate.netslideshare.net While versatile, this method often yields symmetrical pyridines, and the synthesis of unsymmetrically substituted pyridines can require a more controlled, stepwise approach. mdpi.com
Contemporary methods for pyridine synthesis offer greater efficiency and substrate scope. Transition metal-catalyzed reactions, such as [2+2+2] cycloadditions of alkynes and nitriles, provide a powerful means to construct the pyridine ring. mdpi.com For instance, rhodium catalysts can effectively mediate the co-cyclization of diynes with a nitrile to form highly substituted pyridines. mdpi.com Another modern approach involves C-H activation, where a rhodium catalyst can facilitate the coupling of α,β-unsaturated imines with alkynes to generate pyridine derivatives through a cascade of C-H alkenylation, electrocyclization, and aromatization.
The most direct and common pathway to pyridine, 3-(1-aziridinylcarbonyl)- involves the acylation of aziridine (B145994) (ethylenimine) with a derivative of nicotinic acid (pyridine-3-carboxylic acid). This typically proceeds via the activation of the carboxylic acid. A standard laboratory preparation involves the conversion of nicotinic acid to nicotinoyl chloride, usually with reagents like thionyl chloride or oxalyl chloride. nih.gov The resulting acid chloride is then reacted with aziridine, often in the presence of a base to neutralize the hydrogen chloride byproduct, to form the desired amide bond.
Alternatively, direct amide coupling reactions between nicotinic acid and aziridine can be employed. These methods utilize coupling agents to activate the carboxylic acid in situ. A common and effective combination of coupling agents is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This approach avoids the need to isolate the often-sensitive acid chloride.
Exploration of Novel Catalytic Approaches for Aziridinylcarbonyl Formation
The formation of the aziridinylcarbonyl group, an amide bond, can be significantly enhanced through catalysis. While the use of stoichiometric coupling reagents like EDC is common, the development of catalytic amide bond formation is a key area of research in green chemistry. Boronic acid derivatives have been explored as catalysts for the direct amidation of carboxylic acids with amines, although these reactions often require high temperatures.
More recently, N-heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for amide bond formation under mild conditions. These catalysts can activate carboxylic acid surrogates, such as α'-hydroxyenones, to generate a reactive acylating agent in situ. This acyl species can then efficiently acylate an amine, like aziridine, to form the corresponding amide. The use of a co-catalyst, such as 1,2,4-triazole, can further enhance the efficiency of these NHC-catalyzed amidations. researchgate.net
In the context of the pyridine scaffold itself, nicotinic acid has been demonstrated to act as a reusable, green, and dual-functional catalyst for the Hantzsch synthesis of 1,4-dihydropyridines under solvent-free conditions. researchgate.net While this does not directly form the aziridinylcarbonyl group, it highlights the potential for the pyridine motif to participate in catalytic cycles.
For the aziridination step itself, should a synthetic strategy involve forming the aziridine ring on a pre-existing molecule, Lewis acids are commonly employed as catalysts. For example, the reaction of imines with diazo compounds can be catalyzed by Lewis acids like bismuth(III) triflate to yield aziridines.
Stereoselective Synthesis and Enantiocontrol Strategies
The synthesis of pyridine, 3-(1-aziridinylcarbonyl)- does not inherently involve the creation of a stereocenter at the pyridine ring. However, if the aziridine ring itself is substituted, or if chiral catalysts are employed, stereoselective synthesis becomes a critical consideration.
For the synthesis of chiral aziridines in general, several stereoselective methods have been developed. Chiral phosphoric acids have been used as catalysts for the aziridination of imines with diazoacetamides, achieving high diastereoselectivities and enantioselectivities. The stereoselective synthesis of nicotinamide-β-riboside and its analogues has been achieved through glycosylation of the presilylated nicotinamide (B372718) base, demonstrating that stereocontrol can be exerted in the synthesis of nicotinamide derivatives. While this example does not directly pertain to the aziridinylcarbonyl group, it illustrates the feasibility of achieving stereoselectivity in reactions involving the nicotinamide scaffold.
Should a synthetic route involve the construction of a chiral center on the pyridine ring itself, for instance in a reduced pyridine derivative, asymmetric catalysis would be paramount. Rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted tetrahydropyridines from dihydropyridines and boronic acids.
Sustainable Chemistry Principles in Synthetic Route Design and Optimization
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of pyridine, 3-(1-aziridinylcarbonyl)-, several strategies can be employed to enhance its environmental sustainability.
The use of greener solvents is a key aspect. Water, ethanol, and ionic liquids are considered more environmentally benign alternatives to traditional chlorinated solvents. nih.gov For instance, the synthesis of some pyridine derivatives has been successfully carried out in ethanol. nih.gov The use of nicotinic acid as a recyclable catalyst in the solvent-free synthesis of dihydropyridines further underscores the potential for greener pyridine chemistry. researchgate.net
Atom economy can be improved by employing catalytic methods that minimize the use of stoichiometric reagents. Catalytic amide bond formation, as discussed in section 2.2, is a prime example of a more atom-economical approach compared to the use of traditional coupling agents. One-pot multicomponent reactions, such as the Hantzsch synthesis and its modern variations, are inherently more efficient and generate less waste than stepwise syntheses. nih.gov The use of microwave irradiation can also contribute to a greener synthesis by reducing reaction times and often improving yields. nih.gov
The industrial production of nicotinic acid, a key precursor, has also seen the development of greener processes. The oxidative ammonolysis of 3-methylpyridine (B133936) is considered a green process as the only byproduct is water.
Divergent and Convergent Synthetic Strategies for Analogues
The synthesis of analogues of pyridine, 3-(1-aziridinylcarbonyl)- can be achieved through both divergent and convergent strategies.
A divergent strategy would involve the synthesis of a common intermediate that can then be modified to produce a library of related compounds. For example, nicotinic acid or nicotinoyl chloride could serve as a common precursor. Nicotinic acid can be reacted with a variety of substituted aziridines to generate a range of analogues with different substitution patterns on the aziridine ring. Additionally, various substituted nicotinic acids could be synthesized and subsequently coupled with aziridine. The synthesis of nicotinonitrile derivatives, which can be further elaborated, represents another divergent approach. nih.gov
A convergent strategy involves the synthesis of different fragments of the molecule separately, which are then combined in the final steps. For the synthesis of analogues of pyridine, 3-(1-aziridinylcarbonyl)-, one fragment could be a substituted pyridine ring and the other a substituted aziridine ring. For instance, a variety of substituted pyridyl ketones could be synthesized, and these could then be transformed into the corresponding aziridinylcarbonyl derivatives. researchgate.net The synthesis of diverse spiro-imidazo pyridine-indene derivatives via an acid-promoted annulation reaction showcases a modern convergent approach to complex pyridine-containing scaffolds.
Below is a table summarizing the key synthetic strategies discussed:
| Strategy | Description | Key Reagents/Catalysts | Advantages |
| Historical/Contemporary | Acylation of aziridine with an activated nicotinic acid derivative. | Nicotinoyl chloride, Aziridine, Base | Direct, well-established |
| Direct amide coupling. | Nicotinic acid, Aziridine, EDC, HOBt, DMAP | Milder conditions, avoids isolation of acid chloride | |
| Catalytic Approaches | NHC-catalyzed amidation. | α'-Hydroxyenones, Aziridine, NHC, 1,2,4-Triazole | Catalytic, mild conditions, atom economical |
| Sustainable Chemistry | Use of green solvents and catalysts, microwave irradiation. | Ethanol, Water, Nicotinic acid (as catalyst) | Reduced environmental impact, improved efficiency |
| Divergent Synthesis | Modification of a common intermediate. | Nicotinic acid, Substituted aziridines | Efficient generation of a library of analogues |
| Convergent Synthesis | Combination of separately synthesized fragments. | Substituted pyridines, Substituted aziridines | Flexibility in the synthesis of complex analogues |
Chemical Reactivity and Transformation Mechanisms of Pyridine, 3 1 Aziridinylcarbonyl
Mechanistic Investigations of Aziridine (B145994) Ring-Opening Reactions
The high ring strain and the presence of an electron-withdrawing acyl group make the aziridine ring of Pyridine (B92270), 3-(1-aziridinylcarbonyl)- highly susceptible to ring-opening reactions. nih.gov These reactions can be initiated by either acid or base catalysis, proceeding through distinct mechanistic pathways.
Under acidic conditions, the reaction is initiated by the protonation of the aziridine nitrogen, forming a highly reactive aziridinium (B1262131) ion intermediate. bioorg.org This activation facilitates the subsequent nucleophilic attack. The mechanism of this acid-catalyzed ring-opening can be viewed as a hybrid between an S(_N)1 and S(_N)2 pathway. libretexts.org The bond between the carbon and the protonated nitrogen begins to break, leading to a build-up of partial positive charge on the more substituted carbon atom, which is then attacked by a nucleophile. libretexts.org In the case of Pyridine, 3-(1-aziridinylcarbonyl)-, the electron-withdrawing nature of the 3-pyridylcarbonyl group would further activate the aziridine ring towards this type of reaction.
Base-catalyzed ring-opening, on the other hand, generally proceeds via an S(_N)2 mechanism. libretexts.org A strong nucleophile directly attacks one of the electrophilic carbons of the aziridine ring, leading to the opening of the three-membered ring. The considerable ring strain of the aziridine contributes significantly to the driving force of this reaction, even though an alkoxide is typically a poor leaving group. libretexts.org The presence of the N-acyl group enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. bioorg.org
Recent studies have also explored transition metal-catalyzed ring-opening reactions of N-acylaziridines. mdpi.com For instance, titanocene (B72419) catalysts have been used to achieve radical ring-opening. mdpi.com Computational studies using Density Functional Theory (DFT) have confirmed that the ring-opening of N-acylaziridines can proceed through a concerted process via electron transfer. mdpi.com
Nucleophilic and Electrophilic Reactivity Profiles of the Pyridine and Carbonyl Moieties
The reactivity of Pyridine, 3-(1-aziridinylcarbonyl)- is not limited to the aziridine ring. The pyridine and carbonyl moieties also exhibit distinct nucleophilic and electrophilic characteristics.
Pyridine Moiety: The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This makes it generally less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.orgresearchgate.net When such reactions do occur, they are favored at the 3- and 5-positions because the intermediate carbocation is more stable, avoiding a positive charge on the nitrogen atom. quimicaorganica.orgquora.comquora.com The 3-pyridylcarbonyl substituent in the target molecule would further deactivate the ring towards electrophilic attack. Conversely, the lone pair of electrons on the pyridine nitrogen atom gives it nucleophilic character, allowing it to react with electrophiles, including alkylating agents and acids. scielo.org.mx
Carbonyl Moiety: The carbonyl group is inherently electrophilic at the carbon atom. Its reactivity is modulated by the attached pyridine and aziridinyl groups. The electron-withdrawing nature of the 3-pyridyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic acyl substitution. libretexts.orgyoutube.com This reaction typically proceeds through a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon. libretexts.orgyoutube.com The subsequent collapse of this intermediate can lead to the expulsion of the aziridinyl group as a leaving group.
Reaction Kinetics and Thermodynamical Characterization of Transformations
Kinetic studies on the ring-opening of N-acylaziridines have demonstrated the feasibility of kinetic resolution, where a chiral catalyst can selectively react with one enantiomer of a racemic aziridine, allowing for the separation of enantiomers. nih.gov This suggests that the activation barriers for the reaction of the two enantiomers with a chiral nucleophile are different.
The table below presents hypothetical, yet plausible, relative activation energies for the ring-opening of different N-acylaziridines, illustrating the effect of the acyl substituent.
| N-Acyl Group | Relative Activation Energy (kcal/mol) |
| N-Acetyl | 18.5 |
| N-Benzoyl | 17.2 |
| N-(3-Pyridylcarbonyl) | 16.8 |
| N-Trifluoroacetyl | 14.5 |
This data is illustrative and based on general chemical principles. The N-(3-pyridylcarbonyl) group is expected to have a similar activating effect to a benzoyl group.
Elucidation of Transition States and Reaction Pathways
Computational chemistry has been instrumental in elucidating the transition states and reaction pathways for reactions of N-acylaziridines. For the acid-catalyzed ring-opening, the transition state involves the incoming nucleophile attacking the aziridinium ion, with a significant degree of bond-breaking between the carbon and nitrogen. researchgate.net
In some cases, the reaction of N-acylaziridines can proceed through the formation of aziridinium ylides. nih.gov These are zwitterionic intermediates that can undergo various subsequent reactions, including rearrangements and cycloadditions. The stability and reactivity of these ylides are influenced by steric and electronic factors, as well as non-covalent interactions. nih.gov
The reaction pathway for nucleophilic acyl substitution at the carbonyl group involves a tetrahedral transition state, which then collapses to form the product. youtube.com The energy of this transition state will be influenced by the ability of the leaving group (the aziridinide anion) to accommodate a negative charge.
Chemo-, Regio-, and Stereoselectivity in Chemical Reactions
Reactions of Pyridine, 3-(1-aziridinylcarbonyl)-, particularly the ring-opening of the aziridine, can exhibit significant chemo-, regio-, and stereoselectivity.
Chemoselectivity: In a molecule with multiple reactive sites like Pyridine, 3-(1-aziridinylcarbonyl)-, chemoselectivity refers to the preferential reaction of one functional group over others. Given the high reactivity of the strained N-acylaziridine ring, it is expected to be the primary site of reaction with most nucleophiles under mild conditions.
Regioselectivity: The ring-opening of unsymmetrical aziridines can lead to two different regioisomers. The outcome is governed by a balance of steric and electronic effects. researchgate.netresearchgate.net In base-catalyzed or S(_N)2-type reactions, the nucleophile generally attacks the less sterically hindered carbon atom of the aziridine ring. libretexts.org In acid-catalyzed reactions, where there is more S(_N)1 character, the nucleophile tends to attack the carbon that can better stabilize a positive charge. libretexts.org For Pyridine, 3-(1-aziridinylcarbonyl)-, the two carbons of the aziridine ring are electronically similar, so steric factors would likely dominate in S(_N)2 reactions.
Stereoselectivity: The ring-opening of aziridines is often a stereospecific or stereoselective process. lumenlearning.com S(_N)2-type ring-opening reactions typically proceed with inversion of stereochemistry at the carbon being attacked. mdpi.com This means that if the starting aziridine is chiral, the stereochemistry of the product can be predicted. The stereochemical outcome of reactions involving aziridinyl radicals or anions can be more complex, but often still proceeds with a high degree of stereocontrol. nih.gov The formation of a new chiral center during a reaction can lead to diastereomers if the starting material is already chiral. youtube.com
The table below summarizes the expected selectivity in the ring-opening of Pyridine, 3-(1-aziridinylcarbonyl)- under different conditions.
| Reaction Condition | Expected Regioselectivity | Expected Stereochemistry |
| Basic (S(_N)2) | Attack at the less substituted carbon | Inversion of configuration |
| Acidic (S(_N)1-like) | Attack at the more substituted carbon (if applicable) | Racemization or partial inversion |
Derivatization and Scaffold Exploration Based on Pyridine, 3 1 Aziridinylcarbonyl
Systematic Structural Modifications at the Pyridine (B92270) Ring Positions
Research into the structure-activity relationships of pyridine derivatives has shown that the nature and position of substituents are critical. nih.govnih.gov For example, the introduction of electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., halogens like -Cl, -Br) can have a profound impact. nih.govresearchgate.net Studies on various pyridine-based compounds have demonstrated that methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) groups can enhance biological activity, whereas bulky groups or certain halogen atoms may lead to a decrease. nih.gov In one specific study on related nicotinic receptor ligands, analogs substituted at the 5'- and 6'-positions of the pyridine ring with groups such as vinyl and chloro were synthesized, with some showing significantly increased potency. researchgate.net The strategic placement of these functional groups allows chemists to finely tune the scaffold's properties. nih.gov
The following table summarizes common structural modifications and their general rationale.
| Position of Substitution | Example Substituents | Rationale for Modification |
| 2- and 6- | -Cl, -CH₃ | To probe steric effects near the point of attachment and influence the orientation of the aziridinylcarbonyl group. |
| 4- | -OCH₃, -NO₂ | To modulate the overall electron density of the pyridine ring through resonance and inductive effects. |
| 5- | -F, -Br, -OH, -NH₂ | To introduce new hydrogen bonding sites and modify lipophilicity and metabolic stability. nih.govnih.gov |
These derivatives are typically synthesized through multi-step pathways, often starting with a pre-functionalized nicotinic acid or pyridine aldehyde before the formation and coupling of the aziridine (B145994) ring. nih.gov
Functional Group Alterations and Substitutions on the Aziridinylcarbonyl Moiety
The aziridinylcarbonyl moiety is a key functional element due to the high ring strain (approximately 26-27 kcal/mol) of the aziridine heterocycle. clockss.org This strain makes the ring susceptible to nucleophilic attack and ring-opening, a reaction that is often central to its mechanism of action. wikipedia.orgacs.org The carbonyl group activates the aziridine, making it more electrophilic and reactive compared to non-activated N-alkyl or N-H aziridines. clockss.orgresearchgate.net
Modifications to this moiety can be categorized into several approaches:
Substitution on the Aziridine Ring: Introducing substituents, such as methyl or trifluoromethyl groups, directly onto the carbon atoms of the aziridine ring can create chiral centers and steric bulk. rsc.org This can influence the molecule's interaction with chiral biological targets and affect the regioselectivity of the subsequent ring-opening reaction. researchgate.net
Ring System Rearrangement: Under certain conditions, the aziridine ring can undergo rearrangement to form different, more stable heterocycles. For instance, a rare aziridine-to-azetidine rearrangement has been documented, transforming the three-membered ring into a four-membered one. nih.gov
Bioisosteric Replacement: The entire aziridine ring can be replaced with other functional groups or ring systems in a strategy known as bioisosteric replacement. cambridgemedchemconsulting.comu-tokyo.ac.jp The goal is to retain or improve upon the desired biological activity while potentially altering other properties like stability or toxicity. Common bioisosteres for a strained ring like aziridine could include other small rings like oxiranes or cyclopropanes, or even four-membered rings like azetidines. nih.govtcichemicals.com
The table below details some of these alterations.
| Modification Type | Example | Rationale |
| Substitution on Aziridine | 2-Methylaziridine, 2-Trifluoromethylaziridine | Introduce chirality; modulate steric hindrance and electronic properties. rsc.orgresearchgate.net |
| Ring Rearrangement | Aziridine to Azetidine | Fundamentally alter the scaffold's three-dimensional shape and reactivity. nih.gov |
| Bioisosteric Replacement | Replacement with Oxirane or Azetidine | Probe the importance of the nitrogen atom and ring strain for activity; improve pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov |
Design and Synthesis of Conformationally Restricted Analogs
To reduce molecular flexibility and lock the molecule into a potentially more active conformation, researchers design and synthesize conformationally restricted analogs. By decreasing the number of rotatable bonds, these rigid structures can lead to higher binding affinity for a target receptor or enzyme by minimizing the entropic penalty of binding.
A primary strategy for achieving this rigidity is to incorporate the core scaffold into a bicyclic or polycyclic system. This is often accomplished by synthesizing a pyridine derivative with a suitably placed functional group that can react intramolecularly to form a new, fused ring. For example, a substituted pyridine can serve as the foundation for building a fused pyridopyridazine (B8481360) or imidazo[1,5-a]pyridine (B1214698) ring system. mdpi.comscirp.org These synthetic routes create planar, rigid structures where the orientation of the key pharmacophoric elements is fixed, allowing for a more precise probing of the target's binding site. The synthesis of such compounds often involves multi-step sequences, including cyclocondensation or cycloaddition reactions. mdpi.comnih.gov
Development of Chemical Libraries for Scaffold Exploration and Probe Development
The Pyridine, 3-(1-aziridinylcarbonyl)- scaffold is an ideal starting point for the construction of chemical libraries. These libraries, which are collections of structurally related compounds, are essential tools for high-throughput screening (HTS) to discover new biologically active "hits". researchgate.net By systematically varying the substituents on both the pyridine ring and the aziridinylcarbonyl moiety, a large and diverse set of analogs can be generated.
Modern synthetic methods, such as one-pot, multi-component reactions, are often employed to efficiently produce these libraries. scirp.orgresearchgate.net For example, a set of diverse pyridine aldehydes could be reacted with different amines and other building blocks in a combinatorial fashion to rapidly generate a library of final products. The use of microwave irradiation can often accelerate these reactions, allowing for the rapid assembly of a compound collection. scirp.org Once synthesized, these libraries are screened against various biological targets to identify compounds with desired activities, such as antimicrobial or antiproliferative effects. researchgate.netresearchgate.net The resulting structure-activity relationship data from these screens can then guide the design of more potent and selective chemical probes or lead compounds for drug discovery. nih.gov
Molecular Interactions and Mechanistic Insights Non Clinical Focus
Investigation of Covalent Adduct Formation Mechanisms with Model Compounds
No specific studies on the covalent adduct formation of Pyridine (B92270), 3-(1-aziridinylcarbonyl)- with model compounds like thiols (e.g., glutathione, cysteine) or amino acids were found in the available scientific literature. Mechanistically, the strained aziridine (B145994) ring is expected to be the primary site of reaction. Nucleophilic attack by a model compound would likely proceed via ring-opening of the protonated aziridine, leading to a stable covalent bond. The reaction kinetics and the precise structure of the resulting adduct would depend on the specific nucleophile and reaction conditions (pH, solvent).
Non-Covalent Binding Studies with Synthetic Receptors and Molecular Systems
There is no available research on the non-covalent binding of Pyridine, 3-(1-aziridinylcarbonyl)- with synthetic receptors such as cyclodextrins, calixarenes, or other host-guest systems. Such studies would typically involve techniques like NMR spectroscopy, isothermal titration calorimetry (ITC), or fluorescence spectroscopy to determine binding affinities (K_a) and thermodynamic parameters (ΔH, ΔS). The pyridyl nitrogen offers a site for hydrogen bonding, and the aromatic ring could participate in π-π stacking interactions within a suitable host cavity.
Enzymatic Mechanism Studies involving Pyridine, 3-(1-aziridinylcarbonyl)- as a Substrate or Inhibitor (Focus on enzyme kinetics and mechanism, not therapeutic outcome)
No enzymatic studies specifically investigating Pyridine, 3-(1-aziridinylcarbonyl)- as either a substrate or an inhibitor could be located. Given its chemical structure, it could theoretically act as an irreversible inhibitor for enzymes with a nucleophilic residue (e.g., cysteine or serine) in their active site. The mechanism would likely involve the nucleophilic residue attacking the aziridine ring, leading to covalent modification of the enzyme and subsequent inactivation. Kinetic analysis would be required to determine the type of inhibition and the rate constants involved.
Chemical Interactions with Nucleic Acid Analogs at a Molecular Level
Specific studies on the interaction of Pyridine, 3-(1-aziridinylcarbonyl)- with nucleic acid analogs are absent from the scientific literature. The electrophilic aziridine ring presents a potential site for alkylation of nucleobases in DNA or RNA analogs. The N7 position of guanine (B1146940) is a common site for alkylation by similar agents. Such interactions could be studied using techniques like mass spectrometry, HPLC, and NMR to identify the specific adducts formed and to understand the sequence or structural preferences for the reaction.
Protein Modification and Conjugation Studies through Chemical Reactivity
No published studies were found that utilize Pyridine, 3-(1-aziridinylcarbonyl)- for protein modification or conjugation. The reactivity of the aziridinyl group suggests it could be used as a chemical probe or cross-linking agent. The reaction would likely target nucleophilic amino acid side chains such as lysine (B10760008) (amino group), cysteine (thiol group), or aspartate/glutamate (carboxyl groups), resulting in the formation of a stable covalent linkage. The efficiency and selectivity of such a conjugation would need to be determined experimentally.
Advanced Spectroscopic and Spectrometric Investigations of Pyridine, 3 1 Aziridinylcarbonyl
High-Resolution NMR Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure and dynamic behavior of Pyridine (B92270), 3-(1-aziridinylcarbonyl)- in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional (COSY, NOESY) NMR experiments provide detailed insights into its conformation and configuration.
In the ¹H NMR spectrum, the protons of the pyridine ring are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. Due to the electron-withdrawing nature of the carbonyl group at the 3-position, the proton at the 2-position is expected to be the most downfield-shifted, followed by the protons at the 6, 4, and 5-positions. The protons of the aziridine (B145994) ring would likely appear as a complex multiplet in the upfield region, typically between 2.0 and 3.0 ppm, due to their diastereotopic nature and coupling with each other.
The ¹³C NMR spectrum would show six distinct signals for the pyridine ring and two for the aziridine ring, in addition to the carbonyl carbon. The chemical shifts of the pyridine carbons are influenced by the substituent, with C3 being significantly shifted due to the carbonyl group. researchgate.net The carbonyl carbon itself would resonate in the downfield region, typically around 165-175 ppm. The aziridine carbons would appear in the aliphatic region. For pyridine itself, the carbon chemical shifts are approximately 150 ppm (C2, C6), 124 ppm (C3, C5), and 136 ppm (C4). hmdb.ca The substitution at C3 would alter these values.
Two-dimensional NMR techniques are crucial for unambiguous assignments and conformational analysis. A Correlation Spectroscopy (COSY) experiment would reveal the scalar coupling network between adjacent protons, confirming the connectivity within the pyridine and aziridine rings. For instance, cross-peaks would be observed between H2-H4, H4-H5, and H5-H6 of the pyridine ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine, 3-(1-aziridinylcarbonyl)-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H2 | 8.8 - 9.0 | - |
| Pyridine H4 | 8.0 - 8.2 | - |
| Pyridine H5 | 7.4 - 7.6 | - |
| Pyridine H6 | 8.6 - 8.8 | - |
| Aziridine CH₂ | 2.2 - 2.5 | 25 - 35 |
| Pyridine C2 | - | ~152 |
| Pyridine C3 | - | ~135 |
| Pyridine C4 | - | ~138 |
| Pyridine C5 | - | ~124 |
| Pyridine C6 | - | ~150 |
| Carbonyl C=O | - | 168 - 172 |
Note: These are estimated values based on data for related structures and general NMR principles. Actual experimental values may vary.
Mass Spectrometry Techniques for Reaction Monitoring and Structural Fragment Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of Pyridine, 3-(1-aziridinylcarbonyl)-, which is crucial for its identification and for monitoring its synthesis or subsequent reactions. Electron ionization (EI) and electrospray ionization (ESI) are common methods used for this purpose.
The molecular ion peak ([M]⁺) in the mass spectrum would confirm the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the carbonyl group and the opening of the strained aziridine ring.
Common fragments could include:
Loss of the aziridinyl group (-C₂H₄N) to give the nicotinoyl cation.
Cleavage of the carbonyl-pyridine bond to yield a pyridine radical cation and an aziridinylcarbonyl radical.
Fragmentation of the pyridine ring itself, a characteristic feature in the mass spectra of pyridine derivatives. For pyridine, a prominent fragment is observed at m/z 52, corresponding to the loss of HCN. nist.gov
For a related compound, 3-acetylpyridine, the mass spectrum shows a base peak corresponding to the loss of a methyl group, and a significant peak for the pyridinium (B92312) cation.
Reaction monitoring can be effectively carried out using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the separation of reactants, intermediates, and products, with subsequent mass analysis for their identification. For instance, in the synthesis of Pyridine, 3-(1-aziridinylcarbonyl)- from nicotinic acid or its derivatives and aziridine, LC-MS could be used to track the consumption of starting materials and the formation of the desired product in real-time.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for Pyridine, 3-(1-aziridinylcarbonyl)-
| Fragment Ion | Predicted m/z | Description |
| [M]⁺ | 148 | Molecular Ion |
| [M - C₂H₄N]⁺ | 106 | Loss of aziridinyl group |
| [C₅H₄N]⁺ | 78 | Pyridyl cation |
| [C₄H₄]⁺ | 52 | From pyridine ring fragmentation (loss of HCN) |
Note: These are predicted fragmentation patterns based on the analysis of related compounds. Experimental conditions can influence the observed fragments.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within Pyridine, 3-(1-aziridinylcarbonyl)-. The two techniques are complementary and together offer a comprehensive vibrational profile of the molecule.
The FTIR spectrum would be characterized by several key absorption bands:
C=O Stretching: A strong absorption band is expected in the region of 1650-1680 cm⁻¹ for the amide carbonyl group. elixirpublishers.com
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. pw.edu.pl
C-N Stretching: The stretching vibration of the C-N bond between the carbonyl group and the aziridine nitrogen would likely be observed in the 1300-1200 cm⁻¹ range.
Aziridine Ring Vibrations: The CH₂ stretching vibrations of the aziridine ring would appear around 2900-3000 cm⁻¹, and the ring deformation modes would be at lower wavenumbers.
C-H Vibrations: Aromatic C-H stretching of the pyridine ring is expected above 3000 cm⁻¹.
The Raman spectrum would also show these characteristic vibrations, but with different relative intensities. For instance, the symmetric vibrations of the pyridine ring are often strong in the Raman spectrum. The C=O stretching vibration would also be present. For pyridine itself, the ring breathing modes around 990 cm⁻¹ and 1030 cm⁻¹ are prominent in the Raman spectrum. researchgate.net The analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. For a related compound, pyridine-2,6-dicarbonyl dichloride, the C=O stretching vibrations were observed at 1781 and 1745 cm⁻¹ in the Raman spectrum. elixirpublishers.com
Interactive Data Table: Predicted Vibrational Frequencies for Pyridine, 3-(1-aziridinylcarbonyl)-
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 |
| Aliphatic C-H Stretch | 2900-3000 | 2900-3000 |
| C=O Stretch | 1650-1680 (Strong) | 1650-1680 (Moderate) |
| Pyridine Ring (C=C, C=N) Stretch | 1400-1600 (Multiple bands) | 1400-1600 (Multiple bands) |
| C-N Stretch | 1200-1300 | 1200-1300 |
| Pyridine Ring Breathing | Weak/Absent | ~990 (Strong) |
Note: These are predicted frequencies based on data for analogous compounds. The actual peak positions and intensities can be influenced by the molecular environment.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of Pyridine, 3-(1-aziridinylcarbonyl)- in the solid state, provided that suitable single crystals can be obtained. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how the molecules pack in the crystal lattice.
Key structural parameters that would be determined include:
The planarity of the pyridine ring and the amide group.
The bond lengths of the C=O, C-N (amide), and the bonds within the aziridine and pyridine rings.
The bond angles around the carbonyl carbon and the aziridine nitrogen.
The dihedral angle between the plane of the pyridine ring and the plane of the amide group, which defines the rotational conformation.
Intermolecular interactions, such as hydrogen bonding or π-π stacking, which dictate the crystal packing.
Circular Dichroism and Optical Rotatory Dispersion for Chiral Analogue Characterization
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. Pyridine, 3-(1-aziridinylcarbonyl)- is itself achiral. However, if a chiral center is introduced, for instance by substituting one of the protons on the aziridine ring, the resulting enantiomers could be characterized using CD and ORD spectroscopy.
These techniques measure the differential absorption (CD) and rotation (ORD) of left and right circularly polarized light by a chiral molecule. The resulting spectra are highly sensitive to the stereochemistry of the molecule.
For a chiral analogue of Pyridine, 3-(1-aziridinylcarbonyl)-, the CD spectrum would show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores in the molecule, namely the pyridine ring and the carbonyl group. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center.
These techniques would be particularly useful for:
Determining the absolute configuration of a newly synthesized chiral analogue by comparing its CD/ORD spectrum with that of a known standard or with theoretical predictions.
Studying conformational changes in chiral analogues, as the chiroptical properties are sensitive to the spatial arrangement of the chromophores.
The synthesis of chiral aziridines is a well-established field, providing routes to such chiral analogues for further chiroptical studies.
Theoretical and Computational Chemistry Applied to Pyridine, 3 1 Aziridinylcarbonyl
Quantum Mechanical Calculations of Electronic Structure, Stability, and Reactivity Descriptors
Quantum mechanical calculations are fundamental to understanding the electronic characteristics of Pyridine (B92270), 3-(1-aziridinylcarbonyl)-. Methods like Density Functional Theory (DFT) are employed to determine its molecular geometry, electronic distribution, and reactivity indices.
The distribution of electron density is a critical factor in determining the molecule's reactivity. The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group are regions of high electron density, making them susceptible to electrophilic attack. Conversely, the carbon atoms of the carbonyl and aziridine (B145994) groups are relatively electron-deficient and are thus prone to nucleophilic attack.
Reactivity descriptors derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provide valuable information about the molecule's chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap is a measure of the molecule's kinetic stability.
Table 1: Calculated Electronic Properties of Pyridine, 3-(1-aziridinylcarbonyl)- (Illustrative) Note: These are representative values and can vary based on the level of theory and basis set used in the calculation.
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of Pyridine, 3-(1-aziridinylcarbonyl)- and the influence of its environment. nih.govrsc.org By simulating the motion of the molecule's atoms over time, MD can reveal the different stable conformations and the energy barriers between them. nih.gov
The rotation around the single bonds connecting the pyridine ring, the carbonyl group, and the aziridine ring gives rise to various conformers. MD simulations can map out the potential energy surface, identifying the low-energy, and therefore most populated, conformations.
The solvent environment can significantly impact the conformational preferences and reactivity of the molecule. MD simulations explicitly including solvent molecules (such as water) can model these interactions. The simulations can show how solvent molecules arrange themselves around the solute and how this solvation shell affects the molecule's structure and dynamics. rsc.org
Computational Design and Predictive Modeling of Novel Derivatives
Computational methods are invaluable for the rational design of novel derivatives of Pyridine, 3-(1-aziridinylcarbonyl)- with tailored properties. researchgate.netnih.gov By systematically modifying the parent structure in silico, it is possible to predict the effects of these modifications on the molecule's electronic properties, stability, and reactivity. researchgate.net
For instance, substituents can be added to the pyridine ring to modulate its electron-donating or -withdrawing character. Modifications to the aziridine ring can also be explored to alter its reactivity. Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate specific structural features with desired properties, accelerating the discovery of new compounds. researchgate.net
Table 2: In Silico Design of Pyridine, 3-(1-aziridinylcarbonyl)- Derivatives and Predicted Properties (Illustrative)
| Derivative | Modification | Predicted HOMO-LUMO Gap (eV) | Predicted Dipole Moment (D) |
| 1 | Parent Compound | 5.7 | 3.5 |
| 2 | 5-Nitro substitution on pyridine | 5.2 | 4.8 |
| 3 | 5-Amino substitution on pyridine | 5.9 | 3.1 |
Reaction Mechanism Simulations, Energy Barrier Calculations, and Transition State Identification
A key aspect of the chemistry of Pyridine, 3-(1-aziridinylcarbonyl)- is the reactivity of the strained aziridine ring. Computational methods can elucidate the mechanisms of its reactions, such as nucleophilic ring-opening. frontiersin.orgresearchgate.netclockss.org
By mapping the potential energy surface of the reaction, it is possible to identify the transition state—the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy, which is a key factor in the reaction rate.
Simulations can also explore the regioselectivity of the ring-opening reaction, predicting whether a nucleophile will attack at the C2 or C3 position of the aziridine ring. This is influenced by steric and electronic factors of both the substrate and the attacking nucleophile. frontiersin.org
Predictive Modeling of Chemical Interactions and Binding Affinities (Purely computational, without reference to biological activity)
Computational techniques can be used to predict how Pyridine, 3-(1-aziridinylcarbonyl)- interacts with other molecules or surfaces. Molecular docking, for example, can predict the preferred binding orientation and affinity of the molecule to a specific binding site. nih.gov
These simulations are based on the principles of molecular mechanics, which model the interactions between molecules using a force field. The force field includes terms for van der Waals interactions, electrostatic interactions, and bond stretching, bending, and torsion.
By calculating the binding energy for different orientations, the most stable binding mode can be identified. This information is crucial for understanding the molecule's potential for forming complexes and its behavior in different chemical environments.
Table 3: Computationally Predicted Interaction Energies (Illustrative)
| Interacting Species | Predicted Binding Energy (kcal/mol) |
| Water | -5.2 |
| Benzene | -2.1 |
| Acetic Acid | -7.8 |
Future Directions and Emerging Research Avenues for Pyridine, 3 1 Aziridinylcarbonyl
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and application of Pyridine (B92270), 3-(1-aziridinylcarbonyl)- are prime candidates for integration with modern flow chemistry and automated synthesis technologies. Continuous-flow processes offer significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters, and improved scalability. researchgate.net For a molecule like Pyridine, 3-(1-aziridinylcarbonyl)-, where the synthesis may involve reactive intermediates, flow chemistry can minimize risks by ensuring that only small volumes are reacting at any given time.
Automated platforms can rapidly screen and optimize reaction conditions, accelerating the discovery of novel transformations involving this compound. dntb.gov.ua For instance, an automated system could explore a wide range of catalysts, solvents, and temperature profiles for the synthesis of the compound itself or for its subsequent reactions, such as nucleophilic ring-opening of the aziridine (B145994). researchgate.net This high-throughput approach can significantly reduce development time and resource expenditure. dntb.gov.ua Furthermore, multi-step syntheses that use Pyridine, 3-(1-aziridinylcarbonyl)- as an intermediate can be streamlined into a single, continuous "telescoped" process, avoiding the need for isolation and purification of intermediates. nih.gov
Table 1: Comparison of Batch vs. Flow Synthesis for Reactions Involving Pyridine, 3-(1-aziridinylcarbonyl)-
| Parameter | Conventional Batch Synthesis | Automated Flow Synthesis |
|---|---|---|
| Safety | Higher risk due to large volumes of reactive materials. | Enhanced safety with small reaction volumes and better heat dissipation. researchgate.net |
| Process Control | Difficult to precisely control temperature and mixing. | Superior control over reaction time, temperature, and stoichiometry. researchgate.net |
| Scalability | Scaling up can be challenging and non-linear. | Readily scalable by extending operation time or using parallel reactors. dntb.gov.ua |
| Reaction Optimization | Slow, laborious, one-variable-at-a-time approach. | Rapid, automated screening of multiple parameters (e.g., temperature, pressure, catalysts). |
| Throughput | Lower for multi-step processes due to intermediate isolation. | Higher throughput via "telescoped" reactions without intermediate work-up. nih.gov |
Exploration of Pyridine, 3-(1-aziridinylcarbonyl)- as a Synthon in Complex Molecule Synthesis
The bifunctional nature of Pyridine, 3-(1-aziridinylcarbonyl)- makes it a highly attractive synthon for the construction of complex molecules, particularly in medicinal and agrochemical research. ajrconline.org The molecule offers two primary points for chemical modification: the pyridine ring and the activated aziridine-carbonyl moiety.
The aziridine ring is an electrophilic group that can be opened by a wide variety of nucleophiles, leading to the formation of highly functionalized 1,2-diaminoethane derivatives. This ring-opening can be regioselective and stereospecific, providing a powerful tool for introducing complexity. nih.gov Concurrently, the pyridine nucleus can be modified through various aromatic substitution reactions or used as a coordination site for metal catalysts, influencing reactivity elsewhere in the molecule.
Future research will likely focus on leveraging this dual reactivity in multicomponent reactions. nih.gov For example, a one-pot reaction could involve the nucleophilic opening of the aziridine ring followed by a pyridine-directed C-H activation or cross-coupling reaction. This strategy would allow for the rapid assembly of diverse molecular scaffolds from simple precursors, a highly desirable feature in drug discovery programs.
Development of Advanced Methodologies for Stereospecific Transformations
The aziridine ring in Pyridine, 3-(1-aziridinylcarbonyl)- contains a stereocenter, and its controlled synthesis and reaction are critical for applications where chirality is important, such as in pharmaceuticals. Future research will undoubtedly focus on developing advanced catalytic methods for the stereospecific synthesis of this compound and its derivatives. This includes the development of novel chiral catalysts for the enantioselective aziridination of a precursor olefin or the kinetic resolution of a racemic mixture of the final compound.
Furthermore, the stereochemical outcome of the aziridine ring-opening is of paramount importance. Research into catalysts and reaction conditions that can control whether the nucleophilic attack proceeds with inversion or retention of stereochemistry is a significant avenue for exploration. Achieving high levels of stereocontrol in these transformations would enable the synthesis of complex, optically pure molecules that are often required for biological activity. nih.gov Methodologies that combine flow synthesis with stereospecific catalysis could provide a powerful platform for producing chiral building blocks on demand. nih.gov
Novel Applications in Materials Science and Polymer Chemistry
The structure of Pyridine, 3-(1-aziridinylcarbonyl)- makes it a promising monomer for the synthesis of novel functional polymers. The strained aziridine ring is susceptible to ring-opening polymerization (ROP), which can be initiated cationically, anionically, or by coordination-insertion mechanisms. This could lead to the formation of polymers with a poly(ethyleneimine)-like backbone and pendant pyridinecarbonyl groups.
These resulting polymers would possess unique properties derived from their constituent parts. The pyridine units within the polymer chain can act as ligands for metal ions, leading to the formation of coordination polymers or metallo-supramolecular assemblies. researchgate.netnih.gov They can also impart specific pH-responsiveness or catalytic activity to the material. The poly(ethyleneimine) backbone is known for its ability to chelate metals and bind to DNA, opening up potential applications in areas such as gene delivery, water purification, and catalysis. researchgate.net
Future work in this area will focus on the controlled synthesis of these polymers to tailor their molecular weight, architecture (e.g., linear, branched, cross-linked), and properties. mdpi.comst-andrews.ac.uk The synthesis of block copolymers incorporating Pyridine, 3-(1-aziridinylcarbonyl)- could lead to self-assembling materials with complex nanostructures. researchgate.net
Table 2: Potential Polymer Architectures from Pyridine, 3-(1-aziridinylcarbonyl)-
| Polymer Type | Synthetic Approach | Potential Structural Features |
|---|---|---|
| Linear Homopolymer | Cationic or Anionic Ring-Opening Polymerization (ROP) | Poly(ethyleneimine) backbone with pendant pyridinecarbonyl groups. |
| Cross-linked Polymer | ROP with a difunctional initiator or cross-linking agent. | Insoluble network material with high density of pyridine and amine functionalities. |
| Coordination Polymer | Self-assembly of the monomer or polymer with metal ions. | Ordered structures where metal ions are coordinated by pyridine nitrogen atoms. nih.gov |
| Block Copolymer | Sequential ROP with other cyclic monomers (e.g., epoxides, lactones). | Amphiphilic or functional block structures capable of self-assembly. researchgate.net |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 3-(1-aziridinylcarbonyl)pyridine, and how can reaction conditions be optimized?
- Methodology : A plausible synthesis involves coupling aziridine derivatives with pyridine-3-carbonyl precursors. For example, nucleophilic acyl substitution or amidation reactions using pyridine-3-carbonyl chloride and aziridine under inert conditions (e.g., dry THF or DCM) could yield the target compound. Catalytic bases like triethylamine may enhance reactivity. Reaction optimization should focus on temperature control (0–25°C) and stoichiometric ratios to minimize side reactions, such as aziridine ring-opening .
- Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by structural validation using -/-NMR and high-resolution mass spectrometry (HRMS) is critical. X-ray crystallography, if feasible, can confirm stereochemistry and bond angles .
Q. How can researchers mitigate hazards associated with handling 3-(1-aziridinylcarbonyl)pyridine during experiments?
- Safety Protocol : The aziridinyl group is reactive and potentially mutagenic. Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store the compound in airtight containers at 2–8°C, protected from light, to prevent degradation or unintended polymerization .
- Waste Management : Classify chemical waste according to local regulations (e.g., EPA guidelines). Neutralize reactive aziridine moieties before disposal, possibly via hydrolysis under acidic conditions .
Advanced Research Questions
Q. What strategies can resolve contradictions in the compound’s reactivity observed across different solvents or catalysts?
- Experimental Design : Conduct systematic solvent screening (polar aprotic vs. protic solvents) to assess aziridine ring stability. For example, compare DMF (polar aprotic) versus methanol (protic) in nucleophilic reactions. Use kinetic studies (e.g., time-resolved -NMR) to track ring-opening or acyl transfer side reactions. Density functional theory (DFT) calculations can model solvent effects on transition states .
- Case Study : If conflicting data arise in catalytic systems (e.g., palladium vs. copper catalysts), employ control experiments with radical inhibitors (e.g., TEMPO) to differentiate mechanistic pathways .
Q. How can 3-(1-aziridinylcarbonyl)pyridine be utilized as a building block in supramolecular or coordination chemistry?
- Application : The pyridine moiety acts as a Lewis base, enabling coordination to metal centers (e.g., Ru, Fe) for constructing metal-organic frameworks (MOFs) or catalysts. The aziridinylcarbonyl group provides a site for post-synthetic modification, such as ring-opening to introduce functional groups (e.g., amines) .
- Methodology : Characterize coordination complexes using single-crystal X-ray diffraction and UV-Vis spectroscopy. Monitor stability under varying pH or redox conditions to assess applicability in catalysis or drug delivery .
Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound, particularly its potential as a covalent inhibitor?
- Screening Approach : Use enzyme inhibition assays (e.g., kinase or protease panels) to test covalent binding via the aziridine ring’s electrophilic carbon. Confirm target engagement through mass spectrometry-based proteomics or fluorescent labeling .
- Data Validation : Compare IC values under reducing (e.g., DTT-containing) vs. non-reducing conditions to distinguish covalent vs. non-covalent mechanisms. Employ mutagenesis studies to identify reactive cysteine residues in target proteins .
Methodological Notes
- Data Reproducibility : Document reaction parameters (e.g., humidity, trace metal content) rigorously, as aziridine derivatives are sensitive to ambient conditions .
- Advanced Characterization : For supramolecular studies, pair NMR titration experiments with isothermal titration calorimetry (ITC) to quantify binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
